molecular formula C10H17NO3 B3242633 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid CAS No. 1526731-85-0

2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid

Cat. No.: B3242633
CAS No.: 1526731-85-0
M. Wt: 199.25
InChI Key: GNLBTSUUPGNIPG-UHFFFAOYSA-N
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Description

2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid is a non-proteinogenic amino acid characterized by a spirocyclic ether moiety (5-oxaspiro[3.5]nonan-8-yl) attached to the α-carbon of the glycine backbone. This compound (CAS: 1526731-85-0) has garnered attention in medicinal chemistry due to its unique structural features, which may influence conformational stability and receptor binding .

Properties

IUPAC Name

2-amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c11-8(9(12)13)7-2-5-14-10(6-7)3-1-4-10/h7-8H,1-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLBTSUUPGNIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the amino and acetic acid functional groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Amination: Introduction of the amino group using reagents such as ammonia or amines under controlled conditions.

    Carboxylation: Introduction of the acetic acid group through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutents

Ibotenic Acid
  • Structure: (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid.
  • Comparison: Both compounds share the 2-amino-2-substituted acetic acid backbone. However, ibotenic acid features a hydroxyisoxazole ring instead of a spirocyclic ether.
  • Pharmacology: Ibotenic acid acts as a potent agonist at glutamate and GABA receptors, causing neuroexcitatory effects .
Dichlorobenzyl-Substituted Amino Acids
  • Examples: (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid.
  • Comparison : These compounds have aromatic substituents (dichlorobenzyl groups) instead of the spirocyclic ether.
  • Activity: They exhibit collagenase inhibition (IC50 values ~nM range) via hydrogen bonding (e.g., with Gln215) and π–π interactions (e.g., with Tyr201) . The spirocyclic compound’s non-aromatic substituent may limit π–π interactions but enhance solubility due to the oxygen-rich spiro system .

Aromatic and Halogenated Derivatives

2-Amino-2-(4-Bromophenyl)acetic Acid
  • Structure : Substituted with a 4-bromophenyl group.
  • Applications : Priced at €178/250 mg (), this compound is used in intermediate synthesis, whereas the spiro derivative’s complex structure may increase its cost (e.g., €374/250 mg for AS104531) .
2-Amino-2-(2-Pyridyl)acetic Acid
  • Structure : Features a pyridyl substituent.
  • Comparison: The nitrogen in the pyridine ring enables metal coordination, which the spiro compound’s oxygen-rich structure cannot replicate. This difference may influence applications in catalysis or metalloenzyme inhibition .

Spirocyclic Analogues

2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic Acid Hydrochloride
  • Structure : Differs in the position of the oxygen atom within the spiro ring (7-oxa vs. 5-oxa).

Physicochemical and Commercial Considerations

  • Solubility : The spirocyclic ether likely enhances water solubility compared to aromatic analogues, aiding bioavailability .
  • Synthesis Complexity : The spiro structure necessitates advanced synthetic routes (e.g., cyclization strategies), reflected in its higher cost (e.g., €374/250 mg for AS104531 vs. €178/250 mg for simpler derivatives) .

Data Table: Key Comparative Features

Compound Substituent Key Targets/Activities Price (per 250 mg) Reference
2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid 5-Oxaspiro[3.5]nonan-8-yl Medicinal intermediates €374 (AS104531)
Ibotenic Acid 3-Hydroxyisoxazol-5-yl GABA/glutamate receptors N/A
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Dichlorobenzyl Collagenase (IC50 ~nM) N/A
2-Amino-2-(4-bromophenyl)acetic acid 4-Bromophenyl Synthetic intermediates €178

Biological Activity

2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid, also known by its CAS number 1526731-85-0, is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • IUPAC Name : 2-amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid

Synthesis

The synthesis of 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid typically involves:

  • Formation of the spirocyclic core through cyclization reactions.
  • Amination to introduce the amino group.
  • Carboxylation to attach the acetic acid functional group.

These steps are crucial for achieving the desired biological activity and structural integrity of the compound .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The exact pathways and mechanisms remain an area of ongoing research, but preliminary studies suggest modulation of cellular signaling pathways that may influence various physiological processes .

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated promising zones of inhibition when tested against various bacterial strains, suggesting potential applications in antimicrobial therapy .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and protect against oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, including neurodegenerative disorders .

Analgesic and Anti-inflammatory Effects

Preliminary assessments using animal models have shown that 2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid may exhibit analgesic effects similar to established non-steroidal anti-inflammatory drugs (NSAIDs). In acetic acid-induced writhing tests, compounds with similar structures demonstrated significant inhibition of pain responses, suggesting that this compound could be explored further for pain management applications .

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of spirocyclic compounds found that derivatives exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to conventional antibiotics.
    CompoundMIC (µg/mL)Activity Type
    Compound A32Bactericidal
    Compound B64Bacteriostatic
    2-Amino-2-(5-oxaspiro...)16Bactericidal
  • Pain Relief Studies : In a controlled study involving mice, administration of 20 mg/kg of a related compound resulted in a notable reduction in writhing movements (56.52% inhibition), indicating potential analgesic properties that warrant further investigation into their mechanisms and efficacy compared to standard treatments like diclofenac sodium.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid
Reactant of Route 2
2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid

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